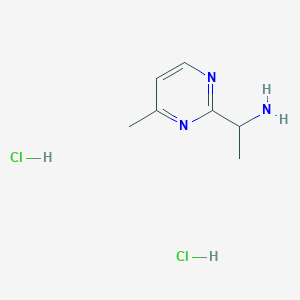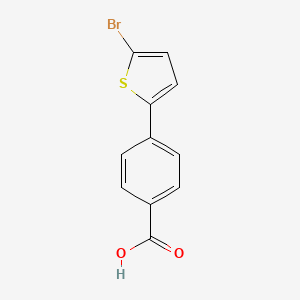
4-(5-bromothiophen-2-yl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-bromothiophen-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7BrO2S and a molecular weight of 283.15 . It is a solid substance and is used as a reagent in biochemical research .
Molecular Structure Analysis
The InChI code for 4-(5-bromothiophen-2-yl)benzoic acid is 1S/C11H7BrO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) . This indicates the presence of a bromothiophene group attached to a benzoic acid group.Physical And Chemical Properties Analysis
4-(5-bromothiophen-2-yl)benzoic acid is a solid substance . Its solubility in various solvents and other physical and chemical properties are not specified in the sources I found.Scientific Research Applications
Microwave-assisted Synthesis
4-(5-Bromothiophen-2-yl)benzoic Acid plays a role in the microwave-assisted synthesis of various compounds. Dawood et al. (2015) explored its use in Suzuki cross-coupling reactions, emphasizing its potential in creating diverse chemical structures under varying conditions, including water and DMF solvents (Dawood, Elamin, & Faraga, 2015).
Synthesis and Spectroscopic Identification
In the field of spectroscopic identification, 4-(5-Bromothiophen-2-yl)benzoic Acid contributes to the synthesis of new compounds containing the 1,3,4-Thiadiazole unit. Azeez and Hamad (2017) demonstrated its utility in creating a series of aromatic Schiff bases, highlighting its versatility in chemical synthesis (Azeez & Hamad, 2017).
Photovoltaic Applications
In photovoltaics, this compound is instrumental in designing and optimizing materials for solar cells. Yu et al. (2015) showcased its incorporation into copolymers with notably low bandgaps, extending absorption spectra into the near-infrared region, thus enhancing solar cell efficiency (Yu et al., 2015).
Dye-Sensitized Solar Cells
Further in the realm of solar energy, Yang et al. (2016) highlighted the compound's impact in dye-sensitized solar cells. By conjugating 4-(5-Bromothiophen-2-yl)benzoic Acid with different electron-donor diphenylamine-phenanthrocarbazole, they significantly improved the power conversion efficiency and stability of these cells (Yang et al., 2016).
Antibacterial and Antifungal Evaluation
Sharma et al. (2022) explored the antibacterial and antifungal properties of 5-bromothiophene-based compounds, underlining its potential in medicinal chemistry and pharmacology. Their study emphasized the compound's versatility, also touching upon its drug-like nature through ADMET prediction (Sharma et al., 2022).
Safety and Hazards
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2S/c12-10-6-5-9(15-10)7-1-3-8(4-2-7)11(13)14/h1-6H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLZFZNQHIRXDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-Fluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2718144.png)
![2-[(Benzenesulfonyl)methyl]-5,5-dimethyl-3-oxocyclohex-1-en-1-yl 4-methylbenzoate](/img/structure/B2718147.png)
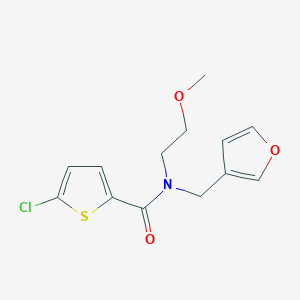
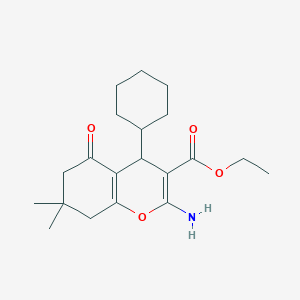
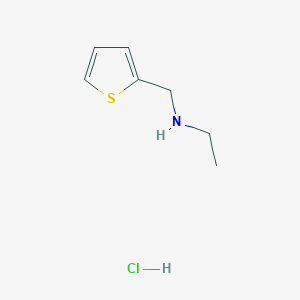
![Tert-butyl 3-[(ethenylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B2718153.png)
![1-Oxa-6-azaspiro[3.4]octane hemioxalate](/img/structure/B2718154.png)
![ethyl 2-[[(E)-2-cyano-3-(2,4,6-trimethylphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2718155.png)
![Tert-butyl (1S,4S)-3-oxo-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2718158.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2718159.png)

